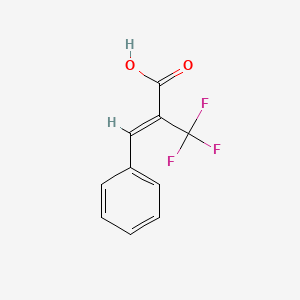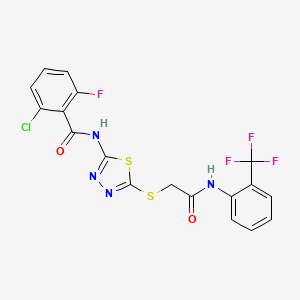![molecular formula C19H14N2 B2696950 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-67-9](/img/structure/B2696950.png)
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is a heterocyclic compound that features both pyrrole and quinoline moieties
Mecanismo De Acción
Target of Action
The primary targets of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound Related compounds have been shown to undergo molecular structure twists, which are influenced by solvent polarity . This structural change can affect the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that similar compounds can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, impacting cellular functions and processes.
Result of Action
The molecular and cellular effects of This compound Related compounds have been reported to exhibit remarkable antiproliferative activities against certain cell lines , suggesting that this compound may also have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the action of similar compounds can be influenced by factors such as solvent polarity .
Análisis Bioquímico
Cellular Effects
Preliminary studies suggest that it may have antiproliferative activities against certain cell types .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that the compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline typically involves the coupling of a pyrrole derivative with a quinoline derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is reacted with a halogenated quinoline under mild conditions . Another method involves the direct C-H arylation of quinoline with a pyrrole derivative in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to convert the quinoline moiety into a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 2-[4-(1H-pyrrol-1-yl)phenyl]dihydroquinoline.
Aplicaciones Científicas De Investigación
2-[4-(1H-pyrrol-1-yl)phenyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]quinoline: A related compound with similar structural features but different electronic properties and reactivity.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with distinct biological activities and synthetic routes.
Pyrrolidine: A simpler nitrogen heterocycle that serves as a versatile scaffold in drug discovery.
Uniqueness: 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline stands out due to its unique combination of pyrrole and quinoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and materials science.
Propiedades
IUPAC Name |
2-(4-pyrrol-1-ylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-2-6-18-15(5-1)9-12-19(20-18)16-7-10-17(11-8-16)21-13-3-4-14-21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDHLUPVBDPVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
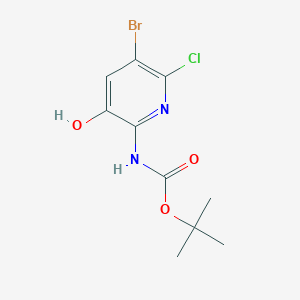
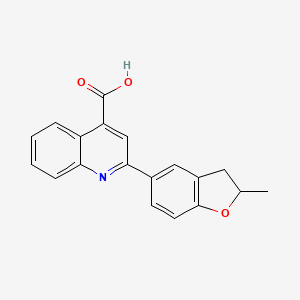
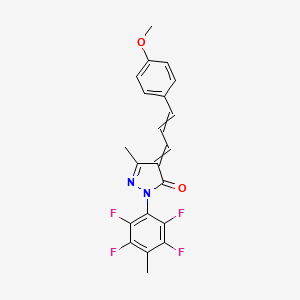
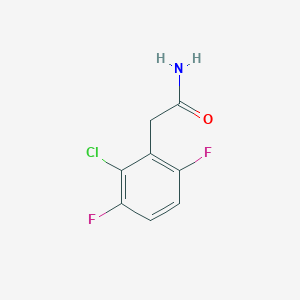
![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)
![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)

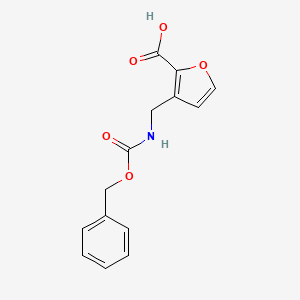
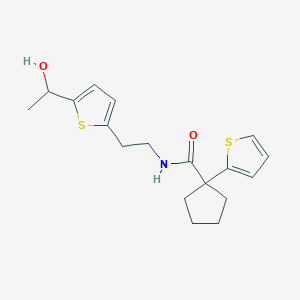
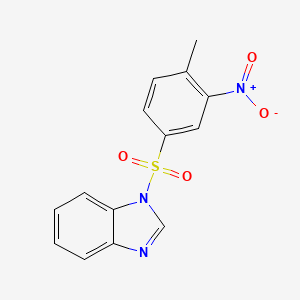
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B2696887.png)
